N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-methoxybenzenecarboxamide
Description
Properties
IUPAC Name |
N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClF6N4O2/c1-38-18-4-2-3-15(11-18)23(37)34-20-13-16(24(27,28)29)5-6-21(20)35-7-9-36(10-8-35)22-19(26)12-17(14-33-22)25(30,31)32/h2-6,11-14H,7-10H2,1H3,(H,34,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKGKQCVEWJSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue. This selectivity is crucial for its potential therapeutic applications, as it allows the compound to inhibit bacterial growth without affecting human cells.
Biochemical Pathways
The compound’s action on PPTases affects the secondary metabolism of bacteria. By inhibiting Sfp-PPTase, the compound attenuates the production of certain metabolites. This disruption of metabolic pathways thwarts bacterial growth.
Pharmacokinetics
The compound has been shown to possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its in vivo pharmacokinetic profiles further demonstrate its potential utility as a small-molecule inhibitor.
Result of Action
The compound’s action results in the attenuation of bacterial growth. It has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus. Additionally, it has been found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against the compound. Understanding these environmental factors is crucial for optimizing the compound’s use and managing potential resistance mechanisms.
Biological Activity
N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-methoxybenzenecarboxamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H15ClF6N5O
- Molecular Weight : 502.25 g/mol
- CAS Number : 338409-44-2
The compound features a complex structure with multiple functional groups, including a piperazine moiety and trifluoromethyl groups, which are known to enhance biological activity by increasing lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in disease processes. The presence of the trifluoromethyl group is particularly significant, as it often contributes to the potency and selectivity of pharmaceutical agents.
Antidiabetic Activity
Recent studies have evaluated the compound's potential as an antidiabetic agent. In vitro assays demonstrated significant inhibitory effects on key enzymes involved in carbohydrate metabolism:
| Enzyme Target | IC50 (μM) | Standard Comparison |
|---|---|---|
| α-Glucosidase | 6.28 | Acarbose (2.00) |
| α-Amylase | 4.58 | Acarbose (1.58) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.91 | Ursolic Acid (1.35) |
The compound exhibited promising results against these targets, suggesting its potential utility in managing diabetes through enzyme inhibition.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay, yielding an IC50 value of 2.36 μM, which indicates its ability to neutralize free radicals effectively. This property is crucial for protecting cellular components from oxidative damage, which is often associated with chronic diseases.
Case Studies and Research Findings
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of this compound against various biological targets. The results indicated that the compound not only inhibited key enzymes but also displayed low toxicity in preliminary animal trials, suggesting a favorable safety profile for further development.
Summary of Findings
- Enzyme Inhibition : The compound effectively inhibits α-glucosidase and α-amylase, which are critical in carbohydrate digestion.
- Antioxidant Properties : Demonstrated significant antioxidant activity, offering potential protective effects against oxidative stress.
- Safety Profile : Initial toxicity studies showed no adverse effects at tested doses in animal models.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core Structure : A benzamide scaffold linked to a piperazine ring substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group.
- Key Substituents :
- Dual trifluoromethyl (-CF₃) groups on the phenyl and pyridinyl rings.
- Chlorine atom at the 3-position of the pyridinyl ring.
- Methoxy (-OCH₃) group on the benzamide moiety.
Comparison with Structurally Similar Compounds
Piperazine-Linked Pyridinyl Derivatives
Key Observations :
- The target compound and ML267 share a pyridinyl-piperazine backbone but differ in terminal groups (carboxamide vs. carbothioamide). The thioamide in ML267 enhances bacterial enzyme inhibition, while the carboxamide in the target may improve metabolic stability .
- The benzoxazine derivative () lacks dual -CF₃ groups, reducing steric bulk compared to the target compound, which could influence receptor binding .
Benzamide Derivatives with Trifluoromethyl Groups
Key Observations :
- The target compound and fluazuron both incorporate chloro-trifluoromethylpyridinyl motifs. However, fluazuron’s urea linker and ether group confer specificity for insect targets, whereas the target’s piperazine-carboxamide structure may enable broader receptor interactions .
- Diflubenzuron lacks aromatic trifluoromethyl groups, highlighting the importance of -CF₃ in enhancing lipophilicity and target affinity in the target compound .
Trifluoromethyl-Substituted Heterocycles
Key Observations :
- The pyridazinone derivative () shares a -CF₃-substituted aromatic ring with the target compound but lacks the piperazine-carboxamide scaffold, which may limit its application in enzyme inhibition .
- Prosulfuron demonstrates how trifluoromethyl groups enhance herbicidal activity, suggesting analogous benefits for the target compound in agrochemical contexts .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what challenges arise during its multi-step synthesis?
The synthesis typically involves sequential functionalization of the pyridine and piperazine cores. For example, trifluoroacetylation of intermediates (e.g., compound 2 in ) under reflux with trifluoroethyl acetate in dioxane is a critical step for introducing trifluoromethyl groups . Challenges include controlling regioselectivity during heterocyclization (e.g., with sulfonyl hydrazides) and minimizing side reactions from electron-deficient aromatic systems. Reaction optimization often requires chromatography and solvent selection (e.g., THF or DMF) to improve yields .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Key techniques include:
- NMR spectroscopy (1H/13C/19F) to confirm substitutions on the pyridine, piperazine, and phenyl rings.
- High-resolution mass spectrometry (HRMS) to verify molecular weight, particularly for trifluoromethyl groups (e.g., m/z peaks for C21H15ClF3N5O2 in ).
- X-ray crystallography for resolving steric effects, especially around the piperazine and pyridine moieties .
Q. What preliminary biological activities have been reported for structurally related compounds?
Analogues with trifluoromethyl-pyridinyl and piperazine motifs (e.g., and ) show activity in agrochemical (e.g., insecticidal properties) and medicinal chemistry (e.g., receptor antagonism). For example, fluazuron-like compounds ( ) exhibit pesticidal activity via chitin synthesis inhibition, suggesting potential pathways for this compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during the synthesis of intermediates?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during piperazine coupling .
- Temperature control : Reflux conditions (e.g., 80–100°C) for trifluoroacetylation prevent premature decomposition of labile intermediates .
- Catalyst use : Bases like K2CO3 ( ) facilitate deprotonation in SNAr reactions, while avoiding excess base minimizes hydrolysis of trifluoromethyl groups .
Q. How do structural modifications (e.g., substituent changes on the pyridine or benzamide) affect bioactivity?
SAR studies indicate:
- Trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neuroactive compounds ().
- Chlorine at the 3-position of pyridine () improves binding affinity to insecticidal targets (e.g., nicotinic acetylcholine receptors).
- Methoxy groups on benzamide ( ) may reduce cytotoxicity while retaining pesticidal activity .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from assay conditions:
- Species-specific metabolism : For agrochemical studies, differences in insect cytochrome P450 activity can alter efficacy ( ).
- Solubility limitations : Use of co-solvents like DMSO >1% may artificially inflate in vitro activity ().
- Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking (e.g., AutoDock Vina) to model binding to pesticidal targets like chitin synthase ( ).
- DFT calculations to assess electronic effects of trifluoromethyl groups on aromatic π-stacking interactions ( ).
- MD simulations to evaluate stability of piperazine conformers in receptor binding pockets .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
